molecular formula C15H12ClN5O B6716621 N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide

N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide

Cat. No.: B6716621
M. Wt: 313.74 g/mol
InChI Key: FWLKLHQDSNHORZ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Properties

IUPAC Name

N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-7-6-12(11-4-2-1-3-5-11)8-14(13)18-15(22)9-21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLKLHQDSNHORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acylation Reaction: The tetrazole derivative is then acylated using 2-chloro-5-phenylphenyl acetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the tetrazole moiety.

    Reduction: Reduction reactions could target the nitro group if present or the tetrazole ring.

    Substitution: Halogen substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various substituted tetrazole derivatives or modified acetamide compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-phenylphenyl)-2-(1H-tetrazol-5-yl)acetamide
  • N-(2-chloro-5-phenylphenyl)-2-(1H-tetrazol-1-yl)acetamide

Uniqueness

N-(2-chloro-5-phenylphenyl)-2-(tetrazol-1-yl)acetamide may have unique properties such as higher potency, better selectivity, or improved pharmacokinetic profiles compared to similar compounds.

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